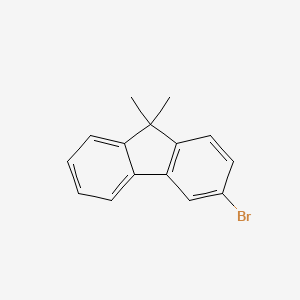

3-bromo-9,9-dimethyl-9H-fluorene

Description

The exact mass of the compound 3-Bromo-9,9-dimethylfluorene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-bromo-9,9-dimethyl-9H-fluorene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-bromo-9,9-dimethyl-9H-fluorene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-9,9-dimethylfluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Br/c1-15(2)13-6-4-3-5-11(13)12-9-10(16)7-8-14(12)15/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VECLPBKDHAALGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=C(C=C2)Br)C3=CC=CC=C31)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190360-23-6 | |

| Record name | 3-Bromo-9,9-dimethyl-9H-fluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Versatile Building Block

An In-depth Technical Guide to 3-bromo-9,9-dimethyl-9H-fluorene

CAS Number: 1190360-23-6

In the landscape of advanced organic materials, 3-bromo-9,9-dimethyl-9H-fluorene stands out as a pivotal intermediate, particularly within the realm of organic electronics.[1] Uniquely identified by its CAS number 1190360-23-6, this fluorene derivative is a cornerstone in the synthesis of high-performance materials for Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and specialized polymers.[1][2]

This guide serves as a technical resource for researchers and development professionals, offering an in-depth exploration of its properties, a field-proven synthesis protocol, and its critical applications. The narrative emphasizes the causal relationships behind its structural design and functional utility, providing a robust framework for its application in research and manufacturing.

Physicochemical and Structural Properties

The efficacy of 3-bromo-9,9-dimethyl-9H-fluorene originates from its distinct molecular architecture. The fluorene core provides a rigid, planar, and highly fluorescent backbone. The gem-dimethyl groups at the 9-position are not merely ancillary; their steric bulk is crucial for enhancing solubility in common organic solvents and preventing intermolecular aggregation (π-stacking), which can otherwise quench fluorescence and negatively impact device performance. The bromine atom at the 3-position is the key reactive site, strategically placed for facile derivatization through a variety of cross-coupling reactions.

| Property | Value | Source(s) |

| CAS Number | 1190360-23-6 | [3][4] |

| Molecular Formula | C₁₅H₁₃Br | [2][4][5] |

| Molecular Weight | 273.17 g/mol | [4][6][7] |

| Appearance | White to light yellow crystalline powder | [1][2] |

| Melting Point | 61.0 - 65.0 °C | [1][7] |

| Purity | Typically ≥97% | [1] |

| Solubility | Soluble in organic solvents (e.g., ethanol, acetone); Insoluble in water | [2] |

Synthesis Protocol: Controlled Alkylation of 3-bromo-9H-fluorene

The most reliable and high-yielding synthesis of 3-bromo-9,9-dimethyl-9H-fluorene is achieved through the exhaustive methylation of the C9 position of 3-bromo-9H-fluorene.[7][8] The protocol below is a self-validating system, designed for reproducibility and high purity.

Expertise & Causality Behind Experimental Choices

-

Solvent Selection (Anhydrous DMSO): Dimethyl sulfoxide (DMSO) is a polar aprotic solvent, which is ideal for this Sₙ2 reaction. It effectively solvates the sodium cation (Na⁺) from the base but poorly solvates the bulky tert-butoxide anion, thereby maximizing the base's reactivity to deprotonate the fluorene ring.

-

Base Selection (Sodium tert-butoxide): The protons at the C9 position of fluorene are acidic (pKa ≈ 23 in DMSO). A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to quantitatively deprotonate this position, forming a nucleophilic fluorenyl anion without competing in side reactions.

-

Alkylating Agent (Iodomethane): Iodomethane is an excellent electrophile for this reaction. The carbon-iodine bond is weak, and iodide is a superb leaving group, facilitating a rapid Sₙ2 displacement by the fluorenyl anion. Stoichiometric excess is used to ensure complete dimethylation.

Detailed Step-by-Step Methodology

-

Preparation: In a dry, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 37 g (152 mmol) of 3-bromo-9H-fluorene in 600 ml of anhydrous DMSO.[8]

-

Deprotonation: Under a nitrogen atmosphere, add 43.9 g (457 mmol) of sodium tert-butoxide to the solution at room temperature. The mixture will typically form a colored suspension.[8]

-

Alkylation: Heat the reaction mixture until the internal temperature reaches 80°C. Slowly add 64.8 g (457 mmol) of iodomethane dropwise via an addition funnel. The rate of addition should be controlled to maintain the internal temperature below 90°C (duration of approximately 30 minutes).[8]

-

Reaction Completion: After the addition is complete, continue stirring the mixture at 80-90°C for an additional 30 minutes to ensure the reaction goes to completion.[8]

-

Product Precipitation (Work-up): Cool the reaction mixture slightly and pour it into 1500 ml of an ice-water mixture with vigorous stirring. The crude product will precipitate as a solid.[8]

-

Purification: Collect the precipitated solid by vacuum filtration. Wash the solid sequentially with approximately 200 ml of water and then 200 ml of cold methanol to remove residual DMSO and unreacted starting materials.[8]

-

Drying & Validation: Dry the collected solid under vacuum. The expected yield of 3-bromo-9,9-dimethyl-9H-fluorene is approximately 39 g (96% theoretical yield). Purity should be validated by ¹H-NMR spectroscopy, which is expected to be around 95% or higher.[8]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 3-bromo-9,9-dimethyl-9H-fluorene.

Key Applications in Materials Science

The primary value of 3-bromo-9,9-dimethyl-9H-fluorene lies in its role as a versatile precursor for more complex functional molecules. The carbon-bromine bond is an ideal handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations.

-

OLED Materials: This compound is a critical building block for synthesizing emissive materials, host materials, and charge-transport layers used in OLEDs.[1][2] By coupling it with various boronic acids, amines, or other organometallic reagents, scientists can precisely tune the electronic and photophysical properties (e.g., emission color, charge mobility, and thermal stability) of the final material.

-

Organic Semiconductors: It serves as a monomer in the polymerization of polyfluorenes, a class of conjugated polymers with significant applications in organic electronics due to their high charge carrier mobility and strong luminescence.[2]

-

Fluorescent Probes: The inherent fluorescence of the fluorene core makes it an excellent scaffold for developing fluorescent dyes and sensors for chemical and biological imaging.[2]

Role as a Building Block in OLED Material Synthesis

Caption: Synthetic pathways from 3-BDMF to functional OLED materials.

Safety and Handling

Proper handling of 3-bromo-9,9-dimethyl-9H-fluorene is essential to ensure laboratory safety. The compound is classified with the GHS07 pictogram, indicating it can cause certain health hazards.

| Safety Information | Details | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation | |

| Precautionary Statements | P261: Avoid breathing dustP302+P352: IF ON SKIN: Wash with plenty of waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6] |

-

Handling: Always handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Avoid formation of dust and aerosols.[6]

-

Storage: Store in a tightly sealed container in a dry, cool place at room temperature.[5]

Conclusion

3-bromo-9,9-dimethyl-9H-fluorene (CAS: 1190360-23-6) is more than a simple chemical; it is an enabling tool for innovation in materials science. Its well-defined structure, which balances rigidity, solubility, and reactivity, makes it an indispensable intermediate for developing next-generation organic electronic devices. The robust and high-yield synthesis protocol further enhances its value for both academic research and industrial-scale production. A thorough understanding of its properties, synthesis, and handling is crucial for any scientist or engineer working at the forefront of organic material development.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). 3-bromo-9,9-dimethyl-9H-fluorene - Properties, Applications, and Uses. Retrieved from [Link]

-

OLED Intermediate. (n.d.). Exploring 3-Bromo-9,9-Dimethyl-9H-Fluorene: A Key OLED Intermediate. Retrieved from [Link]

-

UCHEM. (n.d.). Professional supplier 3-Bromo-9,9-dimethyl-9H-fluorene CAS 1190360-23-6. Retrieved from [Link]

-

OLED Intermediate. (n.d.). High Purity 4-Bromo-9,9-dimethyl-9H-fluorene for Advanced OLEDs. Retrieved from [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. 1190360-23-6|3-Bromo-9,9-dimethyl-9H-fluorene|BLD Pharm [bldpharm.com]

- 4. myuchem.com [myuchem.com]

- 5. 3-bromo-9,9-dimethyl-9H-fluorene, CasNo.1190360-23-6 BOC Sciences United States [bocscichem.lookchem.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. 3-Bromo-9,9-dimethylfluorene CAS#: 1190360-23-6 [m.chemicalbook.com]

- 8. 3-Bromo-9,9-dimethylfluorene synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of 3-bromo-9,9-dimethyl-9H-fluorene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-bromo-9,9-dimethyl-9H-fluorene is a halogenated derivative of 9,9-dimethylfluorene, a tricyclic aromatic hydrocarbon. The fluorene moiety, characterized by its rigid and planar structure, imparts valuable photophysical and electronic properties, making its derivatives, such as the subject of this guide, of significant interest in the fields of materials science and organic electronics. The introduction of a bromine atom at the 3-position and methyl groups at the 9-position of the fluorene core allows for further functionalization, making it a versatile building block in the synthesis of more complex molecules. This guide provides a comprehensive overview of the known physical and chemical properties of 3-bromo-9,9-dimethyl-9H-fluorene, intended to support research and development activities.

Molecular Structure and Properties

The foundational characteristics of 3-bromo-9,9-dimethyl-9H-fluorene are summarized below, providing a quantitative basis for its use in experimental design.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₃Br | [1] |

| Molecular Weight | 273.17 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [2][3] |

The molecular structure of 3-bromo-9,9-dimethyl-9H-fluorene, as depicted below, consists of a fluorene core with a bromine atom substituted on one of the benzene rings and two methyl groups at the methylene bridge. This substitution pattern influences the molecule's electronic properties and steric hindrance, which are critical considerations for its application in organic synthesis and materials science.

Caption: Molecular structure of 3-bromo-9,9-dimethyl-9H-fluorene.

Physicochemical Properties

A detailed understanding of the physicochemical properties of 3-bromo-9,9-dimethyl-9H-fluorene is essential for its handling, purification, and application in subsequent reactions.

| Property | Value | Source(s) |

| Melting Point | 61.0 to 65.0 °C or 112-116 °C | [3][4],[2][5] |

| Boiling Point (Predicted) | 343.1 ± 21.0 °C | [3][4] |

| Density (Predicted) | 1.346 ± 0.06 g/cm³ | [3][4] |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and acetone; Insoluble in water. | [2][5] |

It is important to note the discrepancy in the reported melting points. While several chemical suppliers report a melting point in the range of 61.0 to 65.0 °C[3][4], other sources indicate a higher range of 112-116 °C[2][5]. This notable difference may be attributable to the presence of different crystalline polymorphs or impurities. Researchers should consider verifying the melting point of their sample and be mindful of this potential variability.

Spectroscopic Data

Synthesis Protocol

A common and effective method for the synthesis of 3-bromo-9,9-dimethyl-9H-fluorene involves the methylation of 3-bromo-9H-fluorene. The following protocol is adapted from established procedures[1].

Reaction Scheme:

3-bromo-9H-fluorene + 2 CH₃I --(NaOtBu, DMSO)--> 3-bromo-9,9-dimethyl-9H-fluorene

Materials:

-

3-bromo-9H-fluorene

-

Iodomethane (CH₃I)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Ice water

-

Methanol

Procedure:

-

In a dry flask under an inert atmosphere, dissolve 3-bromo-9H-fluorene in anhydrous DMSO.

-

Add sodium tert-butoxide to the solution at room temperature. The mixture will typically form a colored suspension.

-

Heat the reaction mixture to an internal temperature of 80 °C.

-

Slowly add iodomethane dropwise, ensuring the internal temperature does not exceed 90 °C.

-

After the addition is complete, continue stirring the reaction mixture at 80-90 °C for approximately 30 minutes.

-

Pour the reaction mixture into a beaker of ice water with stirring.

-

Collect the precipitated solid by filtration.

-

Wash the solid sequentially with water and then with methanol.

-

Dry the product to obtain 3-bromo-9,9-dimethyl-9H-fluorene.

This procedure has been reported to yield the product in high purity (95% as determined by ¹H-NMR) and with a high yield (96%)[1].

Safety and Handling

3-bromo-9,9-dimethyl-9H-fluorene should be handled with appropriate safety precautions in a well-ventilated laboratory. It is classified with the GHS07 pictogram, indicating that it can cause skin and eye irritation[4]. The following hazard and precautionary statements apply:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

It is recommended to store the compound sealed in a dry environment at room temperature.

Applications

The primary application of 3-bromo-9,9-dimethyl-9H-fluorene is as a key intermediate in the synthesis of materials for organic light-emitting diodes (OLEDs)[3][5]. The fluorene core provides a rigid, thermally stable, and highly fluorescent platform. The bromo- and dimethyl-substituents allow for further chemical modifications, enabling the tuning of the electronic and photophysical properties of the final materials. This versatility makes it a valuable component in the development of new and efficient light-emitting and charge-transporting materials for electronic devices[2][5].

Conclusion

3-bromo-9,9-dimethyl-9H-fluorene is a valuable and versatile building block in the field of organic materials chemistry. This guide has summarized its key physical and chemical properties, including a notable discrepancy in its reported melting point that warrants further investigation. While a reliable synthesis protocol is available, the lack of publicly accessible experimental spectroscopic data represents a significant knowledge gap. It is anticipated that as the use of this compound in research and development continues to grow, a more complete and consistent dataset will become available to the scientific community.

References

Sources

- 1. 1190360-23-6|3-Bromo-9,9-dimethyl-9H-fluorene|BLD Pharm [bldpharm.com]

- 2. nbinno.com [nbinno.com]

- 3. innospk.com [innospk.com]

- 4. 3-Bromo-9,9-dimethyl-9H-fluorene | 1190360-23-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. 3-Bromo-9,9-dimethylfluorene synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Solubility of 3-bromo-9,9-dimethyl-9H-fluorene in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of 3-bromo-9,9-dimethyl-9H-fluorene

3-bromo-9,9-dimethyl-9H-fluorene is a halogenated aromatic hydrocarbon, a derivative of the fluorene core. It is a white to light yellow crystalline powder.[1][2][3] This compound serves as a critical building block in the synthesis of advanced materials, particularly for organic electronics. Its rigid, planar fluorene backbone, combined with the reactive bromine handle and the solubilizing dimethyl groups at the C9 position, makes it a versatile intermediate.

The primary application of 3-bromo-9,9-dimethyl-9H-fluorene is in the development of materials for Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).[1] It is a precursor for creating larger, more complex molecules that form the emissive and charge-transporting layers in these devices.[1][3] Understanding its solubility is paramount for researchers in materials science and drug development, as it dictates the choice of solvents for reaction media, purification processes like recrystallization, and solution-based device fabrication techniques.

This guide provides a comprehensive overview of the solubility characteristics of 3-bromo-9,9-dimethyl-9H-fluorene, offers a detailed protocol for solubility determination, and discusses the underlying chemical principles that govern its behavior in various organic solvents.

Theoretical Framework: Predicting Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle "like dissolves like."[4] This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be miscible. The key factors influencing the solubility of 3-bromo-9,9-dimethyl-9H-fluorene are:

-

Polarity: The fluorene core is largely nonpolar and aromatic. The C-Br bond introduces a slight dipole, but the molecule is dominated by its large, nonpolar surface area. The two methyl groups at the C9 position further enhance its lipophilic character.

-

Molecular Structure: The rigid, planar structure of the fluorene system allows for efficient packing in a crystal lattice. A suitable solvent must possess sufficient energy to overcome these lattice forces.

-

Intermolecular Forces: The primary intermolecular forces at play for this compound are London dispersion forces. Hydrogen bonding is not a significant factor.

Based on these principles, it is predicted that 3-bromo-9,9-dimethyl-9H-fluorene will exhibit higher solubility in nonpolar or moderately polar aprotic organic solvents and poor solubility in highly polar solvents, especially water.

Solubility Profile of 3-bromo-9,9-dimethyl-9H-fluorene

| Solvent | Solvent Class | Observed Solubility | Rationale & Context of Use |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Used as a reaction solvent for the synthesis of the compound, indicating good solubility, especially at elevated temperatures (80-90°C).[5][6] |

| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | Soluble | A common solvent for reactions involving fluorene derivatives, suggesting good solubility.[7] |

| Dichloromethane (DCM) | Halogenated | Soluble | Frequently used in chromatography for purification of fluorene derivatives.[8] |

| Toluene | Aromatic Hydrocarbon | Soluble | Used as a solvent for reactions and extractions involving similar fluorene compounds.[7] |

| Acetone | Polar Aprotic (Ketone) | Soluble[1] | Mentioned as a solvent in which the compound is soluble.[1] Also used in the workup of related reactions.[8] |

| Ethyl Acetate (EtOAc) | Ester | Soluble | A common solvent for extraction and chromatography of organic compounds of moderate polarity.[7][8] |

| Hexane / Isooctane | Nonpolar (Alkane) | Sparingly to Poorly Soluble | Often used as an anti-solvent or for recrystallization of fluorene derivatives, indicating lower solubility, particularly at room temperature.[7][8] |

| Ethanol | Polar Protic | Soluble[1] | Mentioned as a solvent in which the compound is soluble.[1] However, often used for recrystallization, implying solubility is temperature-dependent. |

| Methanol | Polar Protic | Sparingly to Poorly Soluble | Used as a washing solvent after precipitation, indicating poor solubility.[5][6] This is useful for removing more polar impurities. |

| Water | Highly Polar Protic | Insoluble | The compound precipitates when its reaction mixture is poured into water.[1][5][6] This is consistent with its nonpolar character. |

Experimental Protocol for Solubility Determination

This section provides a standardized, self-validating protocol for determining the qualitative and semi-quantitative solubility of 3-bromo-9,9-dimethyl-9H-fluorene. The method is based on visual assessment at a controlled temperature.

Materials and Equipment

-

3-bromo-9,9-dimethyl-9H-fluorene (high purity, >98%)

-

Selected organic solvents (analytical grade)

-

Small test tubes (e.g., 13x100 mm) with caps

-

Vortex mixer

-

Analytical balance (±0.1 mg)

-

Graduated pipettes or micropipettes

-

Water bath or heating block for temperature control

-

Safety goggles, lab coat, and appropriate gloves

Step-by-Step Methodology

-

Preparation: Accurately weigh approximately 25 mg of 3-bromo-9,9-dimethyl-9H-fluorene into a clean, dry test tube.[9]

-

Solvent Addition: Add the selected solvent to the test tube in precise, incremental portions (e.g., 0.25 mL).[9]

-

Mixing: After each addition, cap the test tube and vortex vigorously for 60 seconds to ensure thorough mixing and facilitate dissolution.[10]

-

Observation: Allow the mixture to stand for at least 2 minutes to see if any solid settles. Visually inspect the solution against a contrasting background for any undissolved solid particles.

-

Equilibration: If undissolved solid remains, place the test tube in a water bath set to a standard temperature (e.g., 25°C) for 10-15 minutes, with intermittent vortexing, to ensure the system reaches equilibrium.

-

Iteration: Continue adding solvent in increments, followed by mixing and observation, until the solid completely dissolves. Record the total volume of solvent required.

-

Classification: Classify the solubility based on the approximate concentration at which the compound dissolved. A common classification scheme is:

-

Very Soluble: < 1 mg/mL

-

Soluble: 1-33 mg/mL

-

Sparingly Soluble: 33-100 mg/mL

-

Insoluble: > 100 mg/mL

-

Causality and Self-Validation

-

Why use incremental additions? This allows for a more precise determination of the saturation point, moving from a saturated to an unsaturated solution.

-

Why vortex for a set time? Standardizing the mixing time ensures that dissolution is not limited by insufficient agitation, making the results repeatable.[10]

-

Why control temperature? Solubility is temperature-dependent.[4] Maintaining a constant temperature is crucial for obtaining reproducible and comparable data.

-

Trustworthiness: The protocol is self-validating by reaching a clear, observable endpoint (complete dissolution). Repeating the experiment in duplicate or triplicate will confirm the reliability of the results.[11]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination protocol.

Caption: Workflow for determining the solubility of an organic compound.

Conclusion

The solubility of 3-bromo-9,9-dimethyl-9H-fluorene is a critical parameter for its application in organic electronics and materials science. Its chemical structure, dominated by a large, nonpolar fluorene core, dictates its solubility profile. It is readily soluble in moderately polar aprotic solvents like DMSO, THF, and DCM, and aromatic solvents like toluene. It shows limited solubility in nonpolar alkanes and polar protic solvents like methanol, and is insoluble in water. This differential solubility is frequently exploited in its synthesis and purification, where solvents like methanol or water are used to precipitate the product and wash away impurities. The provided experimental protocol offers a reliable and systematic approach for researchers to confirm and quantify its solubility in novel solvent systems, ensuring procedural consistency and supporting the rational design of experiments and fabrication processes.

References

- 3-bromo-9,9-dimethyl-9H-fluorene - Properties, Applications, and Uses. (n.d.). Ningbo Inno Pharmchem Co., Ltd.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

-

How To Determine Solubility Of Organic Compounds? (2025, February 11). Chemistry For Everyone. YouTube. Retrieved from [Link]

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Qian, J., & Aldred, M. P. (n.d.). Synthesis of Dimethyl fluorene-9,9-diacetate.

- Exploring 3-Bromo-9,9-Dimethyl-9H-Fluorene: A Key OLED Intermediate. (n.d.).

-

9H-Fluorene, 9-bromo-9-phenyl-. (n.d.). Organic Syntheses. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 3-Bromo-9,9-dimethyl-9H-fluorene | 1190360-23-6 [sigmaaldrich.com]

- 3. innospk.com [innospk.com]

- 4. youtube.com [youtube.com]

- 5. 3-Bromo-9,9-dimethylfluorene synthesis - chemicalbook [chemicalbook.com]

- 6. 3-Bromo-9,9-dimethylfluorene CAS#: 1190360-23-6 [m.chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. asianpubs.org [asianpubs.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.ws [chem.ws]

- 11. www1.udel.edu [www1.udel.edu]

Technical Guide: Accurate Determination of the Melting Point for 3-bromo-9,9-dimethyl-9H-fluorene

Executive Summary

3-bromo-9,9-dimethyl-9H-fluorene (CAS No. 1190360-23-6) is a pivotal building block in the synthesis of advanced organic electronic materials, including those used in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).[1][2] As with any high-purity chemical intermediate, the accurate characterization of its physical properties is paramount for ensuring material consistency and performance in downstream applications. The melting point is a fundamental and powerful indicator of a crystalline solid's identity and purity. This guide provides an in-depth analysis of the reported melting point values for 3-bromo-9,9-dimethyl-9H-fluorene, discusses the scientific principles behind potential discrepancies, and presents a definitive protocol for its accurate and reproducible determination.

Physicochemical Profile and Reported Data

A review of commercially available materials and literature reveals significant variation in the reported melting point of this compound. This discrepancy underscores the criticality of a standardized, rigorous analytical approach.

| Property | Value | Source(s) |

| CAS Number | 1190360-23-6 | [3][4] |

| Molecular Formula | C₁₅H₁₃Br | [1][2] |

| Molecular Weight | 285.17 g/mol | [1] |

| Appearance | White to very pale yellow crystalline powder | [1][2] |

| Reported Melting Point | Range 1: 61.0 – 65.0 °C | [3][5] |

| Range 2: 112 – 116 °C | [1] |

The Scientific Imperative of Melting Point Analysis

For organic compounds, the melting point is more than a mere physical constant; it is a direct and sensitive measure of purity. A pure, crystalline substance exhibits a sharp and characteristic melting point, typically over a narrow range of 0.5-1.0°C. The presence of even minor impurities disrupts the crystal lattice, which results in two observable effects: a depression of the melting point and a broadening of the melting range.

The significant variance in the reported values for 3-bromo-9,9-dimethyl-9H-fluorene (61-65°C vs. 112-116°C) strongly suggests that samples with differing purity levels are being characterized. The synthesis of this compound, often involving the alkylation of 3-bromo-9H-fluorene, can result in residual starting material or byproducts if the reaction does not proceed to completion, thereby impacting the final product's purity.[5][6]

Authoritative Protocol for Melting Point Determination

To resolve ambiguity and ensure data integrity, the following protocol, grounded in established principles of physical chemistry, should be employed. This method is designed to be a self-validating system for achieving an accurate melting point range.

Causality Behind Experimental Choices

-

Sample Preparation: The sample must be completely dry and finely powdered.[7] Moisture can act as an impurity, depressing the melting point. A fine powder ensures uniform packing and efficient heat transfer, preventing localized superheating.

-

Heating Rate: A slow heating rate (1-2°C per minute) near the melting point is critical.[8] Rapid heating does not allow for thermal equilibrium between the heating block, the thermometer, and the sample, leading to erroneously high and broad melting ranges.[9]

-

Calibration: The accuracy of the measurement is wholly dependent on the accuracy of the thermometer. The instrument must be calibrated against certified standards.

Step-by-Step Experimental Workflow

-

Sample Preparation:

-

Ensure the 3-bromo-9,9-dimethyl-9H-fluorene sample is completely dry, using a desiccator if necessary.

-

Using a mortar and pestle or a spatula on a watch glass, gently grind a small amount of the crystalline sample into a fine, uniform powder.

-

-

Capillary Loading:

-

Invert a capillary tube (one end sealed) and press the open end into the powder.

-

Gently tap the sealed end on a hard surface to pack the powder into the bottom of the tube.

-

The final packed sample height should be approximately 3 mm.[9] An excessive amount of sample will cause a temperature gradient within the sample itself, leading to a broadened range.

-

-

Instrument Setup (Digital Melting Point Apparatus):

-

Ensure the instrument is calibrated.

-

Place the packed capillary tube securely in the sample holder of the apparatus.

-

-

Measurement Execution:

-

Rapid Preliminary Measurement: Heat the sample rapidly to quickly determine an approximate melting range. This conserves time. Allow the apparatus to cool significantly before proceeding.

-

Accurate Measurement: Using a fresh, newly packed capillary tube, set the starting temperature to at least 10-15°C below the approximate melting point found in the preliminary run.

-

Set the heating rate (ramp rate) to 1-2°C per minute.

-

Observe the sample closely through the magnifying lens.

-

-

Data Recording and Interpretation:

-

Record T1: The temperature at which the first drop of liquid becomes visible.

-

Record T2: The temperature at which the last solid particle completely liquefies.

-

Report the Melting Range: The result should always be reported as a range (T1 - T2). A narrow range (e.g., 1-2°C) is indicative of high purity. A broad range (>3°C) suggests the presence of impurities.

-

Workflow Visualization

Caption: Workflow for Accurate Melting Point Determination.

Trustworthiness: The Mixed Melting Point Technique

To definitively confirm the identity of a synthesized batch against a trusted reference standard, the mixed melting point technique should be utilized.[9]

-

Procedure: A small amount of the synthesized sample is thoroughly mixed with an equal amount of the pure reference standard.

-

Analysis: The melting point of this mixture is determined using the protocol described in Section 4.0.

-

Interpretation:

-

No Depression or Broadening: If the mixture melts at the same temperature and over the same sharp range as the reference standard alone, the synthesized sample is confirmed to be the same, pure compound.

-

Depression and Broadening: If the mixture melts at a lower temperature and over a wider range, the synthesized sample is either impure or an entirely different compound.

-

Conclusion

The melting point of 3-bromo-9,9-dimethyl-9H-fluorene is a critical quality attribute that requires rigorous and standardized measurement. The discrepancies noted in publicly available data highlight the impact of purity on this fundamental property. By adhering to the detailed protocol presented in this guide—which emphasizes meticulous sample preparation, controlled heating rates, and instrument calibration—researchers and developers can obtain accurate, reproducible melting point data. This ensures the high quality of this vital intermediate, leading to more reliable and consistent results in the development of next-generation organic electronic materials.

References

- 3-bromo-9,9-dimethyl-9H-fluorene - Properties, Applications, and Uses. (n.d.). Ningbo Inno Pharmchem Co., Ltd.

- 3-Bromo-9,9-dimethylfluorene synthesis. (n.d.). ChemicalBook.

- How To Determine Melting Point Of Organic Compounds? (2025, January 30). Chemistry For Everyone.

- Exploring 3-Bromo-9,9-Dimethyl-9H-Fluorene: A Key OLED Intermediate. (n.d.). In-visible.

- Melting Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu.

- Melting point determination. (n.d.). University of Calgary.

- Determination of Melting Points. (n.d.). Mettler Toledo.

- 3-Bromo-9,9-dimethylfluorene CAS#: 1190360-23-6. (n.d.). ChemicalBook.

- Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S.

- 3-Bromo-9,9-dimethyl-9H-fluorene | 1190360-23-6. (n.d.). Sigma-Aldrich.

- 3-Bromo-9,9-dimethyl-9H-fluorene | 1190360-23-6. (n.d.). TCI Chemicals.

- 3-Bromo-9,9-dimethyl-9H-fluorene. (n.d.). PubChem.

Sources

- 1. nbinno.com [nbinno.com]

- 2. innospk.com [innospk.com]

- 3. 3-Bromo-9,9-dimethyl-9H-fluorene | 1190360-23-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. 3-Bromo-9,9-dimethyl-9H-fluorene | C15H13Br | CID 59629661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Bromo-9,9-dimethylfluorene CAS#: 1190360-23-6 [m.chemicalbook.com]

- 6. 3-Bromo-9,9-dimethylfluorene synthesis - chemicalbook [chemicalbook.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. youtube.com [youtube.com]

An In-depth Technical Guide to the Characterization of 3-bromo-9,9-dimethyl-9H-fluorene

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Core of a Key Building Block

In the landscape of organic electronics and material science, the fluorene scaffold stands as a cornerstone, prized for its rigid, planar structure and inherent photophysical properties. The strategic modification of this core has paved the way for a new generation of high-performance materials. This guide focuses on a pivotal derivative, 3-bromo-9,9-dimethyl-9H-fluorene, a molecule that marries the robust fluorene framework with a versatile bromine handle and solubilizing dimethyl groups.

This document serves as a comprehensive technical resource, moving beyond a simple data sheet to provide an in-depth analysis of the characterization data of 3-bromo-9,9-dimethyl-9H-fluorene. As senior application scientists, our goal is to not only present the data but to also illuminate the "why" behind the experimental observations, offering insights that are both scientifically rigorous and practically applicable for researchers in the field. We will delve into its synthesis, purification, and the full suite of spectroscopic and physical characterizations that define this important chemical entity.

Physicochemical Properties: A Snapshot of 3-bromo-9,9-dimethyl-9H-fluorene

3-bromo-9,9-dimethyl-9H-fluorene is a white to light yellow crystalline powder, a physical state indicative of its high purity and ordered molecular packing in the solid state.[1] Its molecular structure, confirmed through various analytical techniques, is foundational to its utility.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₃Br | [1][2] |

| Molecular Weight | 273.17 g/mol | [2] |

| CAS Number | 1190360-23-6 | [3] |

| Appearance | White to light yellow crystalline powder | [1][4] |

| Melting Point | 61-67 °C (multiple sources report ranges within this) | [3][5] |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and acetone; insoluble in water. | [1] |

Note on conflicting data: Some sources report a melting point in the range of 112-116°C[1] and a molecular weight of 285.17 g/mol [1]. These appear to be outliers and may be erroneous. The more commonly cited melting point is in the lower 60s °C range, which is more consistent with similar fluorene derivatives.

The introduction of the two methyl groups at the C9 position is a critical design choice. It prevents the acidic proton present in the parent fluorene from participating in unwanted side reactions and, more importantly, enhances the solubility of the molecule in common organic solvents. This improved solubility is a significant practical advantage in solution-based processing for device fabrication and in purification steps. The bromine atom at the 3-position serves as a versatile synthetic handle, readily participating in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the facile introduction of other functional moieties.[6]

Synthesis and Purification: A Protocol for High-Purity Material

The reliable synthesis of 3-bromo-9,9-dimethyl-9H-fluorene is crucial for its application in high-performance organic electronic devices where purity is paramount. The most common and efficient synthetic route involves the dimethylation of 3-bromo-9H-fluorene.

Reaction Scheme

Caption: Synthetic route to 3-bromo-9,9-dimethyl-9H-fluorene.

Step-by-Step Experimental Protocol

This protocol is based on a widely reported procedure with a high yield.[2]

-

Preparation: In a dry flask under an inert atmosphere, dissolve 3-bromo-9H-fluorene (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO).

-

Deprotonation: At room temperature, add sodium tert-butoxide (NaOtBu) (3.0 eq) to the solution. The formation of a blue suspension indicates the deprotonation of the C9 position.

-

Alkylation: Heat the reaction mixture to an internal temperature of 80°C. Slowly add iodomethane (3.0 eq) dropwise, ensuring the internal temperature does not exceed 90°C.

-

Reaction Completion: After the addition is complete, maintain the reaction mixture at 80-90°C for an additional 30 minutes.

-

Work-up and Isolation: Pour the reaction mixture into ice water and stir for approximately 20 minutes to precipitate the product.

-

Purification: Collect the solid product by filtration and wash sequentially with water and methanol to remove any remaining salts and unreacted starting materials. The purity of the product is typically assessed by ¹H NMR spectroscopy.[2]

Self-Validating System: The success of this synthesis is visually indicated by the color change upon addition of the base and can be monitored by thin-layer chromatography (TLC). The final purity is confirmed by the disappearance of the C9 proton signal of the starting material in the ¹H NMR spectrum and the appearance of a singlet corresponding to the two methyl groups.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic analysis provides irrefutable evidence for the structure and purity of 3-bromo-9,9-dimethyl-9H-fluorene. While a comprehensive set of publicly available spectra for this specific compound is limited, we can infer the expected spectral features based on the known data of closely related fluorene derivatives and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.

The ¹H NMR spectrum of 3-bromo-9,9-dimethyl-9H-fluorene is expected to show distinct signals for the aromatic protons and a characteristic singlet for the methyl groups.

Caption: Predicted ¹H NMR data for 3-bromo-9,9-dimethyl-9H-fluorene.

Causality of Chemical Shifts: The aromatic protons resonate in the downfield region (7.3-7.8 ppm) due to the deshielding effect of the aromatic ring current. The exact chemical shifts and coupling patterns will depend on the substitution pattern. The six protons of the two methyl groups at the C9 position are chemically equivalent and will appear as a sharp singlet at approximately 1.5 ppm, a characteristic upfield signal for alkyl groups.

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C9 | ~47 |

| Methyl Carbons | ~27 |

| Aromatic Carbons | ~120 - 155 |

| C-Br | ~122 |

Expertise in Interpretation: The quaternary carbon at the C9 position will appear as a distinct signal around 47 ppm. The two equivalent methyl carbons will give a signal at approximately 27 ppm. The aromatic carbons will resonate in the typical range of 120-155 ppm. The carbon atom attached to the bromine (C3) is expected to have a chemical shift around 122 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Vibration |

| ~3100-3000 | C-H stretch (aromatic) |

| ~2960-2850 | C-H stretch (aliphatic) |

| ~1600, ~1450 | C=C stretch (aromatic) |

| ~1100-1000 | C-Br stretch |

Underlying Principles: The absorption bands in the IR spectrum correspond to the vibrational frequencies of the bonds within the molecule. The presence of both aromatic and aliphatic C-H stretches confirms the fluorene and dimethyl groups, respectively. The aromatic C=C stretching vibrations are characteristic of the fluorene core, and a band in the lower wavenumber region is indicative of the C-Br bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Fragmentation: In the mass spectrum of 3-bromo-9,9-dimethyl-9H-fluorene, the molecular ion peak [M]⁺ should be observed at m/z 272 and 274 with an intensity ratio of approximately 1:1, which is characteristic of the presence of one bromine atom (due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). A prominent fragment would be the loss of a methyl group ([M-CH₃]⁺), leading to a more stable carbocation.

Applications in Drug Development and Material Science

The primary application of 3-bromo-9,9-dimethyl-9H-fluorene is as a key intermediate in the synthesis of materials for organic light-emitting diodes (OLEDs).[1][3] The fluorene core provides a rigid and highly fluorescent building block, while the dimethyl substitution enhances solubility and film-forming properties. The bromine atom allows for the facile introduction of various functional groups through cross-coupling reactions, enabling the fine-tuning of the electronic and photophysical properties of the final materials.[6] This versatility makes it a valuable compound for developing new host and emitter materials for next-generation displays and lighting.

While its direct application in drug development is less documented, the fluorene scaffold is a known pharmacophore in various biologically active compounds. The ability to functionalize the 3-position of the fluorene core via the bromo substituent opens up possibilities for the synthesis of novel fluorene-based compounds for medicinal chemistry research.

Conclusion: A Versatile and Enabling Molecule

3-bromo-9,9-dimethyl-9H-fluorene is a well-characterized and synthetically accessible molecule that serves as a vital building block in the development of advanced organic materials. Its unique combination of a rigid, fluorescent core, enhanced solubility, and a reactive handle for further functionalization makes it an indispensable tool for chemists and material scientists. The detailed characterization data presented in this guide provides a solid foundation for its use in research and development, ensuring both the integrity of the starting material and the predictability of its subsequent chemical transformations.

References

-

Exploring 3-Bromo-9,9-Dimethyl-9H-Fluorene: A Key OLED Intermediate. (URL: [Link])

-

3-bromo-9,9-dimethyl-9H-fluorene - Properties, Applications, and Uses. (URL: [Link])

-

3-Bromo-9,9-dimethyl-9H-fluorene | C15H13Br | CID 59629661 - PubChem. (URL: [Link])

-

Strategic molecular design of closo-ortho-carboranyl luminophores to manifest thermally activated delayed fluorescence - PubMed Central. (URL: [Link])

-

3-Bromo-9,9-dimethylfluorene CAS:1190360-23-6. (URL: [Link])

-

Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull” - NIH. (URL: [Link])

-

Fluorene-Terminated π-Conjugated Spiro-Type Hole Transport Materials for Perovskite Solar Cells | ACS Energy Letters - ACS Publications. (URL: [Link])

-

9H-Fluorene, 9-bromo- - the NIST WebBook. (URL: [Link])

-

Professional supplier 3-Bromo-9,9-dimethyl-9H-fluorene CAS 1190360-23-6 - UCHEM. (URL: [Link])

-

(PDF) 2,7-Dibromo-9,9-dimethyl-9H-fluorene - ResearchGate. (URL: [Link])

-

9,9-Dimethylfluorene | C15H14 | CID 78325 - PubChem - NIH. (URL: [Link])

Sources

structure of 3-bromo-9,9-dimethyl-9H-fluorene

An In-Depth Technical Guide on the Structure, Properties, and Synthesis of 3-bromo-9,9-dimethyl-9H-fluorene

Introduction

3-bromo-9,9-dimethyl-9H-fluorene is a halogenated aromatic hydrocarbon that has garnered significant interest as a pivotal building block in the fields of materials science and organic electronics. Its rigid, planar fluorene core, combined with the functional handles provided by the bromine substituent and the solubility-enhancing gem-dimethyl groups, makes it an exceptionally versatile intermediate. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, a field-proven synthesis protocol, and its critical role in the development of advanced materials such as Organic Light-Emitting Diodes (OLEDs).

Molecular Structure and Physicochemical Properties

The foundational consists of a fluorene system, which is a polycyclic aromatic hydrocarbon with two benzene rings fused to a central five-membered ring. The key modifications to this core are a bromine atom at the C3 position and two methyl groups at the C9 position.

The IUPAC name for this compound is 3-bromo-9,9-dimethyl-9H-fluorene. The gem-dimethyl substitution at the C9 position is a critical structural feature. It disrupts the planarity that could otherwise lead to strong intermolecular π–π stacking, thereby improving the solubility of the molecule and its derivatives in common organic solvents[1]. This enhanced solubility is a crucial advantage in the solution-based processing of organic electronic devices. The bromine atom at the C3 position serves as a reactive site, enabling further functionalization through various cross-coupling reactions to build more complex, functional molecules for specific applications.[2].

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 1190360-23-6 | [3] |

| Molecular Formula | C₁₅H₁₃Br | [1][4] |

| Molecular Weight | 273.17 g/mol | [3][5] |

| Appearance | White to light yellow crystalline powder | [1][2] |

| Melting Point | 61.0 to 65.0 °C | [2][3][6] |

| Boiling Point | 343.1 ± 21.0 °C (Predicted) | [3][6] |

| Purity | ≥97% | |

| Solubility | Soluble in organic solvents (e.g., ethanol, methanol, acetone); Insoluble in water | [1] |

| Storage | Sealed in dry, room temperature conditions | [3] |

Synthesis and Purification

The most common and efficient synthesis of 3-bromo-9,9-dimethyl-9H-fluorene involves the alkylation of 3-bromo-9H-fluorene. The causality behind this experimental choice lies in the acidity of the protons at the C9 position of the fluorene core. A strong base can easily deprotonate this position, creating a nucleophilic carbanion that readily reacts with an alkylating agent like iodomethane.

Experimental Protocol: Synthesis from 3-bromo-9H-fluorene

This protocol is adapted from established laboratory procedures.[6][7] The choice of dimethyl sulfoxide (DMSO) as a solvent is critical; its polar aprotic nature effectively solvates the sodium tert-butoxide base and the intermediate carbanion, facilitating a high-yield reaction.

Materials:

-

3-bromo-9H-fluorene (1.0 eq)

-

Sodium tert-butoxide (NaOtBu) (3.0 eq)

-

Iodomethane (CH₃I) (3.0 eq)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Ice water

-

Methanol

Procedure:

-

Reaction Setup: In a dry flask under an inert atmosphere, dissolve 3-bromo-9H-fluorene (e.g., 37 g, 152 mmol) in anhydrous DMSO (e.g., 600 ml).

-

Base Addition: At room temperature, add sodium tert-butoxide (e.g., 43.9 g, 457 mmol) to the solution. The mixture will typically form a colored suspension.

-

Heating: Heat the reaction mixture until the internal temperature reaches 80 °C.

-

Alkylation: Add iodomethane (e.g., 64.8 g, 457 mmol) dropwise to the suspension, maintaining the internal temperature between 80-90 °C. The addition should take approximately 30 minutes.

-

Reaction Completion: After the addition is complete, continue stirring the mixture at 80-90 °C for an additional 30 minutes to ensure the reaction goes to completion.

-

Workup and Precipitation: Pour the warm reaction solution into ice water (e.g., 1500 ml) and stir for approximately 20 minutes. The product will precipitate as a solid.

-

Purification: Collect the solid product by suction filtration. Wash the collected solid sequentially with water and then methanol to remove residual DMSO and unreacted starting materials.

-

Drying: Dry the purified product under vacuum. This procedure typically yields the target compound with a purity of over 95%.[7]

Structural Elucidation via Spectroscopic Analysis

The definitive is confirmed through a combination of spectroscopic techniques. Each method provides unique information about the molecular framework.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons. The two methyl groups at the C9 position are chemically equivalent and should appear as a sharp singlet integrating to 6 protons, typically in the upfield region (around 1.5 ppm). The aromatic protons on the fluorene backbone will appear in the downfield region (typically 7.3-7.8 ppm), with their splitting patterns determined by their coupling with adjacent protons. The presence of the electron-withdrawing bromine atom will deshield adjacent protons, causing their signals to shift further downfield.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would complement the proton data. It should show a signal for the two equivalent methyl carbons and a signal for the quaternary C9 carbon. The remaining signals will be in the aromatic region (120-155 ppm), with the carbon directly bonded to the bromine atom (C3) showing a characteristic signal at the lower end of this range due to the halogen's influence.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For 3-bromo-9,9-dimethyl-9H-fluorene (C₁₅H₁₃Br), the mass spectrum would exhibit a characteristic isotopic pattern for bromine, with two major peaks of nearly equal intensity separated by 2 mass units (for the ⁷⁹Br and ⁸¹Br isotopes), confirming the presence of a single bromine atom in the molecule. The molecular ion peaks would be expected at m/z ≈ 272 and 274.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic C-H stretching vibrations for the aromatic rings (above 3000 cm⁻¹) and the methyl groups (below 3000 cm⁻¹). It would also display C=C stretching vibrations for the aromatic rings in the 1450-1600 cm⁻¹ region and a C-Br stretching vibration at lower frequencies.

Application as a Core Building Block in OLED Materials

3-bromo-9,9-dimethyl-9H-fluorene is a cornerstone intermediate in the synthesis of high-performance materials for OLEDs.[1][2] Its structure is ideally suited for this purpose for several key reasons:

-

Rigid Luminescent Core: The fluorene unit provides a rigid and planar structure that forms an excellent, highly efficient blue-light-emitting chromophore.

-

Solubility: The 9,9-dimethyl groups ensure good solubility, which is essential for fabricating large-area, uniform thin films via solution processing.[8]

-

Reactive Handle: The C-Br bond at the 3-position is a versatile reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). This allows for the straightforward attachment of other functional groups, such as electron-donating or electron-accepting moieties, to tune the electronic and optical properties of the final material.[1]

This strategic design allows researchers to create a wide array of polymers and small molecules with tailored Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, leading to efficient and stable OLED devices with specific emission colors.[1]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-bromo-9,9-dimethyl-9H-fluorene is classified with the GHS07 pictogram, indicating that it can be a skin and eye irritant.[3]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[3]

-

Precautionary Statements: P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed when handling this compound.

Conclusion

3-bromo-9,9-dimethyl-9H-fluorene is a well-defined organic molecule whose structure has been optimized for utility. The interplay between its rigid aromatic core, the solubilizing gem-dimethyl groups, and the reactive bromine handle makes it an invaluable and versatile intermediate. Its primary application in the synthesis of advanced materials for OLEDs underscores its importance in the progression of organic electronics, enabling the development of next-generation displays and lighting technologies. The straightforward and high-yield synthesis further enhances its appeal to both academic researchers and industrial drug and materials development professionals.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). 3-bromo-9,9-dimethyl-9H-fluorene - Properties, Applications, and Uses.

- ChemicalBook. (n.d.). 3-Bromo-9,9-dimethylfluorene synthesis.

-

PubChem. (n.d.). 3-Bromo-9,9-dimethyl-9H-fluorene. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-9H-fluoren-9-one. Retrieved from [Link]

-

UCHEM. (n.d.). Professional supplier 3-Bromo-9,9-dimethyl-9H-fluorene CAS 1190360-23-6. Retrieved from [Link]

-

Exploring 3-Bromo-9,9-Dimethyl-9H-Fluorene: A Key OLED Intermediate. (n.d.). Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025, December 20). Exploring the Potential: 9,9-Dimethyl-9H-fluorene in Advanced Material Science. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. innospk.com [innospk.com]

- 3. 3-Bromo-9,9-dimethylfluorene | 1190360-23-6 [chemicalbook.com]

- 4. 3-Bromo-9,9-dimethyl-9H-fluorene | C15H13Br | CID 59629661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. myuchem.com [myuchem.com]

- 6. 3-Bromo-9,9-dimethylfluorene CAS#: 1190360-23-6 [m.chemicalbook.com]

- 7. 3-Bromo-9,9-dimethylfluorene synthesis - chemicalbook [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

Methodological & Application

Synthesis of 3-bromo-9,9-dimethyl-9H-fluorene: A Detailed Protocol and Mechanistic Insights

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a comprehensive and reliable protocol for the synthesis of 3-bromo-9,9-dimethyl-9H-fluorene from its precursor, 3-bromo-9H-fluorene. The 9,9-dimethylfluorene moiety is a critical structural unit in materials science and medicinal chemistry, prized for its ability to enhance solubility and prevent aggregation in organic electronic materials such as OLEDs and OFETs.[1] This guide offers a step-by-step methodology, explains the underlying reaction mechanism, and provides key insights into experimental choices to ensure a high-yield, high-purity synthesis.

Introduction and Scientific Principle

The conversion of 3-bromo-9H-fluorene to 3-bromo-9,9-dimethyl-9H-fluorene is a classic example of C-alkylation at a prostereogenic center. The core of this transformation lies in the surprising acidity of the C9-protons of the fluorene ring system. The resulting conjugate base, the fluorenyl anion, is highly stabilized by the delocalization of the negative charge across the extensive aromatic system.

The reaction proceeds via a two-step deprotonation-alkylation sequence, which is repeated to achieve dimethylation. A strong, non-nucleophilic base is required to efficiently generate the fluorenyl carbanion, which then acts as a potent nucleophile, attacking an electrophilic methyl source.

Key Mechanistic Steps:

-

Deprotonation: A strong base, such as sodium tert-butoxide (NaOtBu), abstracts a proton from the C9 position of 3-bromo-9H-fluorene.[2][3] This step is visually indicated by a distinct color change in the reaction mixture, often to a deep blue or purple, signifying the formation of the fluorenyl anion.[2]

-

Nucleophilic Attack (SN2): The newly formed carbanion attacks the electrophilic methyl group of iodomethane (methyl iodide) in an SN2 reaction, forming 3-bromo-9-methyl-9H-fluorene.

-

Second Alkylation: The process is repeated. The remaining proton at the C9 position is abstracted by the base, and the resulting anion undergoes a second methylation to yield the final product, 3-bromo-9,9-dimethyl-9H-fluorene.

The choice of a polar aprotic solvent like dimethyl sulfoxide (DMSO) is critical, as it effectively solvates the cation of the base while leaving the anion reactive, thereby accelerating the rate of the SN2 reaction.[2]

Reaction Scheme and Workflow Visualization

The overall transformation and experimental process are outlined below.

Caption: Overall reaction for the dimethylation of 3-bromo-9H-fluorene.

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures which report high yields and purity.[2]

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |

| 3-bromo-9H-fluorene | 2038-91-7 | 245.11 | 37.0 g (152 mmol) | Starting Material |

| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 43.9 g (457 mmol, 3 eq.) | Strong Base, moisture sensitive |

| Iodomethane (Methyl Iodide) | 74-88-4 | 141.94 | 64.8 g (457 mmol, 3 eq.) | Alkylating Agent, toxic |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 78.13 | 600 mL | Anhydrous grade solvent |

| Methanol (MeOH) | 67-56-1 | 32.04 | ~200 mL | For washing |

| Deionized Water (H₂O) | 7732-18-5 | 18.02 | ~1700 mL | For quenching and washing |

| Equipment | ||||

| 3-Neck Round Bottom Flask (1 L) | 1 | |||

| Magnetic Stirrer & Stir Bar | 1 | |||

| Heating Mantle / Oil Bath | 1 | |||

| Thermometer | 1 | |||

| Condenser | 1 | |||

| Dropping Funnel | 1 | |||

| Nitrogen Inlet/Outlet | 1 | |||

| Buchner Funnel & Filter Flask | 1 |

Safety Precautions

-

Iodomethane: This reagent is toxic, volatile, and a suspected carcinogen. All operations involving iodomethane must be performed in a certified chemical fume hood. Wear nitrile gloves, safety goggles, and a lab coat.

-

Sodium tert-butoxide: This reagent is corrosive and reacts violently with water. Handle in a dry environment and prevent contact with skin and eyes.

-

DMSO: Can facilitate the absorption of other chemicals through the skin. Avoid direct contact.

-

The reaction can be exothermic, especially during the addition of iodomethane. Ensure proper temperature control.

Step-by-Step Procedure

-

Reaction Setup: Assemble a dry 1 L three-neck round-bottom flask with a magnetic stir bar, condenser, and a nitrogen inlet. Place the flask in a heating mantle.

-

Initial Dissolution: Charge the flask with 3-bromo-9H-fluorene (37.0 g, 152 mmol) and anhydrous dimethyl sulfoxide (600 mL). Begin stirring under a nitrogen atmosphere to dissolve the solid.

-

Base Addition: At room temperature, carefully add the sodium tert-butoxide (43.9 g, 457 mmol) to the stirring solution. The mixture will turn into a dark blue or purplish suspension, indicating the formation of the fluorenyl anion.[2]

-

Heating: Heat the reaction mixture until the internal temperature reaches 80 °C.

-

Alkylation: Once the temperature is stable at 80 °C, begin the slow, dropwise addition of iodomethane (64.8 g, 457 mmol) via a dropping funnel over approximately 30 minutes. Crucially, monitor the internal temperature and control the addition rate to ensure it does not exceed 90 °C. [2]

-

Reaction Completion: After the addition is complete, continue stirring the reaction mixture at 80-90 °C for an additional 30 minutes to ensure complete dimethylation.[2]

-

Work-up and Precipitation: Remove the heating mantle and allow the mixture to cool slightly. Pour the reaction mixture into a large beaker containing 1500 mL of ice water. A solid precipitate will form. Stir this slurry for about 20 minutes to ensure complete precipitation.

-

Isolation and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake sequentially with deionized water (~200 mL) and then with cold methanol (~200 mL) to remove residual DMSO and other impurities.[2]

-

Drying: Transfer the white to pale yellow solid to a watch glass or crystallization dish and dry it in a vacuum oven to a constant weight.

Expected Results and Characterization

| Parameter | Expected Value | Source |

| Product Name | 3-bromo-9,9-dimethyl-9H-fluorene | |

| Molecular Formula | C₁₅H₁₃Br | [1] |

| Molecular Weight | 273.17 g/mol | [4] |

| Yield | ~39 g (96% of theoretical) | [2] |

| Purity (by ¹H-NMR) | >95% | [2] |

| Physical Appearance | White to light yellow crystalline powder | [1][4] |

| Melting Point | 112-116 °C | [1] |

¹H-NMR Spectroscopy: The primary method for confirming the structure and purity is ¹H-NMR. Key diagnostic signals include:

-

The disappearance of the characteristic singlet for the C9 protons of the starting material (around δ 3.9 ppm).

-

The appearance of a sharp singlet integrating to 6H for the two equivalent methyl groups (around δ 1.4-1.5 ppm).[5]

-

A complex multiplet pattern in the aromatic region (δ 7.3-7.8 ppm) corresponding to the 7 aromatic protons.[5]

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Reaction | 1. Inactive base (hydrolyzed NaOtBu).2. Wet solvent (DMSO) or glassware.3. Insufficient temperature. | 1. Use fresh, high-purity NaOtBu from a sealed container.2. Use anhydrous grade DMSO and flame-dry all glassware.3. Ensure the internal reaction temperature reaches and is maintained at 80-90 °C. |

| Incomplete Reaction (Presence of mono-methylated product) | 1. Insufficient amount of base or iodomethane.2. Reaction time too short. | 1. Ensure accurate weighing of reagents; use at least 2.2 equivalents of base and alkylating agent.2. Extend the reaction time at 80-90 °C to 1-2 hours. |

| Product is Oily or Difficult to Solidify | 1. High levels of impurities.2. Residual DMSO. | 1. Ensure efficient washing with water and methanol.2. If necessary, re-dissolve the product in a minimal amount of a solvent like dichloromethane, wash with brine, dry over Na₂SO₄, and re-precipitate or recrystallize from methanol/ethanol. |

Conclusion

The protocol described provides an efficient, high-yield, and scalable method for the synthesis of 3-bromo-9,9-dimethyl-9H-fluorene. The procedure relies on a robust deprotonation-alkylation strategy and is straightforward to execute with standard laboratory equipment. By carefully controlling reaction parameters, particularly moisture and temperature, researchers can reliably produce this valuable building block for applications in organic electronics, polymer chemistry, and pharmaceutical development.

References

-

A plausible mechanism for the synthesis of fluorenone from fluorene. - ResearchGate. [Link]

-

Scheme 5. Plausible mechanism for C9-alkylation of fluorene with alcohol. - ResearchGate. [Link]

-

Mechanism involving C-alkylation of fluorene derivatives 4 - ResearchGate. [Link]

-

3-bromo-9,9-dimethyl-9H-fluorene - Properties, Applications, and Uses - inno-pharmchem.com. [Link]

-

Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull” - NIH. [Link]

-

9H-Fluorene, 9-bromo-9-phenyl - Organic Syntheses Procedure. [Link]

-

t -BuOK-catalysed alkylation of fluorene with alcohols: a highly green route to 9-monoalkylfluorene derivatives - ResearchGate. [Link]

-

Copper-catalyzed C(sp3)–H alkylation of fluorene with primary and secondary alcohols using a borrowing hydrogen method - Chemical Communications (RSC Publishing). [Link]

- CN102718625B - Preparation method for 9, 9,-dimethyl-2-bromofluorene - Google P

Sources

- 1. nbinno.com [nbinno.com]

- 2. 3-Bromo-9,9-dimethylfluorene synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. 3-Bromo-9,9-dimethyl-9H-fluorene | 1190360-23-6 [sigmaaldrich.com]

- 5. CN102718625B - Preparation method for 9, 9,-dimethyl-2-bromofluorene - Google Patents [patents.google.com]

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-9,9-dimethyl-9H-fluorene

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and tolerance in forging carbon-carbon bonds.[1] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in both academic research and industrial applications, particularly in the synthesis of pharmaceuticals and advanced materials.[2][3] The core of this transformation involves the coupling of an organoboron species (like a boronic acid or ester) with an organohalide.[4]

This guide focuses on a specific, high-value substrate: 3-bromo-9,9-dimethyl-9H-fluorene . The fluorene moiety is a privileged scaffold due to its rigid, planar structure and unique photophysical properties, making its derivatives crucial building blocks for organic light-emitting diodes (OLEDs), conductive polymers, and other optoelectronic materials.[5][6][7] In drug development, the fluorene core is present in numerous pharmacologically active compounds, offering a versatile framework for creating novel therapeutics.[5][8] The 9,9-dimethyl substitution prevents unwanted side reactions at the 9-position, enhancing the stability and utility of the molecule.[9]

This document provides a detailed, experience-driven protocol for researchers, scientists, and drug development professionals, moving beyond a simple recitation of steps to explain the underlying chemical principles that ensure a successful and reproducible outcome.

The Mechanism: A Palladium-Powered Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction hinges on a well-orchestrated catalytic cycle centered on a palladium complex.[10] The cycle, which regenerates the active Pd(0) catalyst, consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][11]

-

Oxidative Addition : The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halogen bond of the organohalide (3-bromo-9,9-dimethyl-9H-fluorene). This step, often the rate-determining one, oxidizes the palladium from Pd(0) to a Pd(II) complex.[1]

-

Transmetalation : This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium(II) complex. This process is not spontaneous; it requires activation of the boronic acid by a base.[4][12] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then readily exchanges its organic group with the halide on the palladium center.[2][13]

-

Reductive Elimination : In the final step, the two organic groups on the palladium(II) complex couple and are expelled, forming the new carbon-carbon bond of the desired product. This process reduces the palladium back to its catalytically active Pd(0) state, allowing it to re-enter the cycle.[10]

Key Parameters and Rationale for Reagent Selection

The success of the Suzuki coupling is highly sensitive to the choice of catalyst, ligand, base, and solvent. Each component must be selected to match the specific substrates involved.

Palladium Catalyst and Ligand

The "engine" of the reaction is the palladium catalyst. While simple catalysts like Pd(PPh₃)₄ can be effective, modern, highly active systems are often preferred, especially for less reactive or sterically hindered substrates.[3] For aryl bromides like 3-bromo-9,9-dimethyl-9H-fluorene, catalyst systems based on bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) are exceptionally effective.[14][15] These ligands promote the oxidative addition step and stabilize the catalytic species, leading to higher turnover numbers and allowing for lower catalyst loadings.[15]

The Boronic Acid Coupling Partner

Boronic acids are the most common organoboron reagents due to their general stability to air and moisture and their commercial availability.[16] However, their purity is critical, as impurities can poison the catalyst or lead to side reactions.[17] For sensitive applications or to avoid side reactions like protodeboronation (where the boronic acid group is replaced by hydrogen), more stable alternatives like boronic acid pinacol esters or potassium organotrifluoroborates can be used.[18][19]

The Role of the Base

The base is not a mere spectator; it is essential for activating the boronic acid for transmetalation.[12] The choice of base can dramatically influence reaction yield and rate. Its effectiveness depends on its strength, solubility, and the specific substrates and solvent used.

| Base Type | Examples | Strength | Common Use Case & Rationale |

| Carbonates | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Moderate | Widely used, effective, and economical. Often used with a water co-solvent to aid solubility. Cesium carbonate (Cs₂CO₃) is stronger and more soluble in organic solvents, often giving superior results. |

| Phosphates | K₃PO₄ | Strong | A strong, non-nucleophilic base that is highly effective for a broad range of substrates, including challenging couplings.[10] |

| Hydroxides | NaOH, KOH | Strong | Very strong bases, but their high nucleophilicity can sometimes lead to side reactions with sensitive functional groups. |

| Fluorides | KF, CsF | Moderate | Used in specific cases, particularly when base-labile functional groups are present, as they can activate the boronic acid under milder conditions.[4] |

For the coupling of 3-bromo-9,9-dimethyl-9H-fluorene, a moderately strong inorganic base like K₂CO₃ or K₃PO₄ is a reliable choice.

Solvent System

The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components. Common choices include aprotic polar solvents like 1,4-dioxane, tetrahydrofuran (THF), or toluene.[11][20] A biphasic system, typically an organic solvent mixed with a small amount of water (e.g., Dioxane/H₂O 4:1), is frequently employed. The water helps to dissolve the inorganic base (like K₂CO₃), ensuring it is available to activate the boronic acid.[21] Crucially, all solvents must be thoroughly degassed before use to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. [22]

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 3-bromo-9,9-dimethyl-9H-fluorene with a generic arylboronic acid.

Reagents and Equipment

| Reagent/Equipment | M.W. | Amount (1 mmol scale) | Moles | Equiv. |

| 3-Bromo-9,9-dimethyl-9H-fluorene | 273.19 | 273 mg | 1.0 mmol | 1.0 |

| Arylboronic Acid | Variable | Variable | 1.2 mmol | 1.2 |

| PdCl₂(dppf)·CH₂Cl₂ | 816.64 | 16.3 mg | 0.02 mmol | 0.02 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 276 mg | 2.0 mmol | 2.0 |

| 1,4-Dioxane (degassed) | - | 4.0 mL | - | - |

| Water (degassed) | - | 1.0 mL | - | - |

| Schlenk flask or sealed vial | - | 1 | - | - |

| Magnetic stir bar | - | 1 | - | - |

| Inert gas supply (Argon/Nitrogen) | - | - | - | - |

Experimental Workflow Diagram

Step-by-Step Procedure

-